4-Chloro-1-(2-hydroxyphenyl)butan-1-one
Description
4-Chloro-1-(2-hydroxyphenyl)butan-1-one is a ketone derivative featuring a hydroxyl-substituted phenyl ring at position 1 and a chlorine atom at position 4 of the butanone chain. This structural motif is significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
4-chloro-1-(2-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H11ClO2/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5,12H,3,6-7H2 |
InChI Key |
OXJZITPMUHPEQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The hydroxyl group in the target compound improves hydrophilicity (lower LogP) compared to fluorinated or thienyl analogs, which are more lipophilic (e.g., LogP = 2.49 for 2-thienyl analog ).
- Fluorine substituents enhance metabolic stability and membrane permeability, making them common in CNS-targeting drugs (e.g., haloperidol intermediates) .
Physicochemical Properties
*Estimated based on analogs.
Key Observations :
- The hydroxyl group reduces LogP compared to halogenated analogs, aligning with trends in polarity.
- Fluorinated derivatives (e.g., 4-fluorophenyl) are preferred in synthetic routes requiring high yields in non-polar solvents .
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